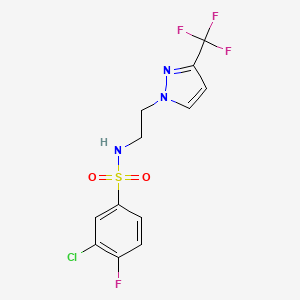

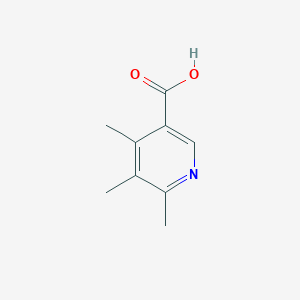

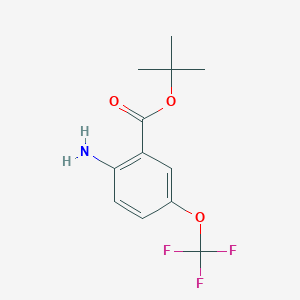

![molecular formula C7H8N4 B2968510 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine CAS No. 1256835-24-1](/img/structure/B2968510.png)

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is a compound with the CAS Number: 1256835-24-1 . It is a white or colorless solid that is highly soluble in water and other polar solvents . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Synthesis and Biological Activity

Research into the synthesis and biological activity of imidazo[1,2-a]pyridines reveals various methodologies and applications in medicinal chemistry. For example, the synthesis of 3-substituted imidazo[1,2-a]pyridines aimed at developing antiulcer agents showed that certain derivatives demonstrated good cytoprotective properties, highlighting the compound's potential in therapeutic applications (Starrett et al., 1989).

Methodologies for Synthesis

Innovative synthetic routes for imidazo[1,2-a]pyridines and related compounds have been explored to enhance their utility in drug discovery and development. The development of a two-step synthesis for 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines shows the versatility of these compounds for creating libraries for medicinal chemistry research, due to their three-dimensional molecular scaffold adapting optimally to biological targets (Schmid, Schühle, & Austel, 2006).

Metal-Free and Cu-Catalyzed Syntheses

Advancements in the synthesis of imidazo[1,2-a]pyridines include metal-free and copper-catalyzed methodologies. For instance, a metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions facilitates the efficient synthesis of imidazo[1,5-a]pyridines (Yan et al., 2013). Additionally, copper-catalyzed syntheses have been utilized for creating 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, showcasing broad substrate scope and good functional group tolerance (Rao, Mai, & Song, 2017).

Green Chemistry Approaches

Efforts towards green chemistry in the synthesis of imidazo[1,2-a]pyridine derivatives emphasize the importance of sustainable practices in chemical research. A solvent-free and efficient synthesis method for imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction showcases high regioselectivity and short reaction times, contributing to environmentally friendly chemical synthesis (Wen, Li, Li, & Cao, 2012).

Mechanism of Action

Target of Action

Compounds with an imidazole ring structure, such as this one, have been found to target a variety of proteins and enzymes, including gaba a receptors , Akt kinases , and tubulin .

Mode of Action

Similar compounds have been reported to inhibit intracellular akt activation and microtubule assembly formation .

Biochemical Pathways

Imidazole-containing compounds have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Pharmacokinetics

Similar compounds have been reported to exhibit good permeability in mdck cells overexpressing mdr1 .

Result of Action

Similar compounds have been reported to effectively inhibit microtubule assembly formation .

Action Environment

The synthesis of similar compounds has been reported to employ different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Safety and Hazards

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.

properties

IUPAC Name |

3-methylimidazo[4,5-c]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)10-7(11)8/h2-4H,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOHJJIWCQRVRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CN=C2)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

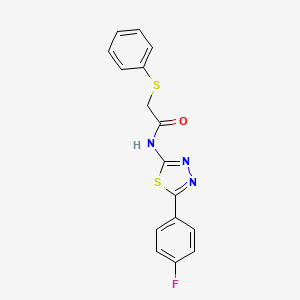

![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetonitrile](/img/structure/B2968428.png)

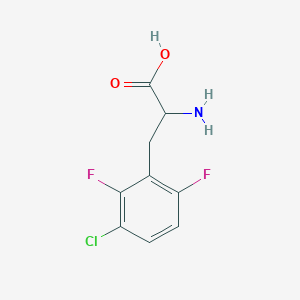

![6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2968430.png)

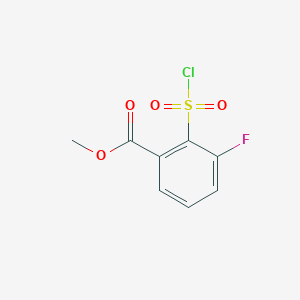

![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)

![5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2968433.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine-4-carbonitrile](/img/structure/B2968434.png)